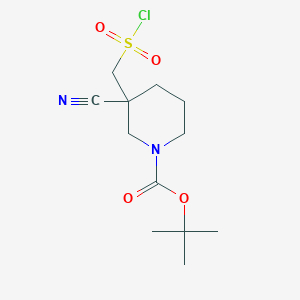

![molecular formula C17H19NO3S B2923531 Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate CAS No. 546079-75-8](/img/structure/B2923531.png)

Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

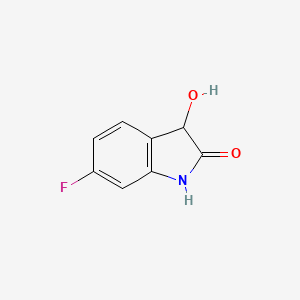

Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate is a derivative of benzo[b]thiophene . Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S and has an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .

Synthesis Analysis

The synthesis of thiophene derivatives, including Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate, often involves the Gewald synthesis . This process involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which results in aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate is derived from the structure of benzo[b]thiophene . The molecular weight of benzo[b]thiophene is 162.251 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate derivatives are complex and involve several steps . The process includes introducing different substituents on the 4-position of the benzo[b]thiophene ring .Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. Research indicates that certain derivatives of this molecule exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli . These findings suggest its application in developing new antibiotics, especially in the face of rising antibiotic resistance.

Antifungal Properties

Similar to its antibacterial applications, Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate derivatives have shown promising antifungal activity. They have been effective against fungi like Candida albicans and Aspergillus niger , which are known to cause serious infections in humans .

Antioxidant Potential

The compound’s derivatives have also been evaluated for their antioxidant properties. Studies have found that some derivatives exhibit significant free radical scavenging activity, which is comparable to that of ascorbic acid. This suggests potential use in preventing oxidative stress-related diseases .

Anticorrosion Applications

In the field of materials science, derivatives of this compound have been tested for anticorrosion efficiency. One study showed a derivative providing up to 97.90% efficiency, indicating its potential use in protecting metals from corrosion .

Anticancer Activity

There is evidence to suggest that certain derivatives of Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate can act as anticancer agents. They have shown cytotoxic activity against human lung cancer cell lines, which could lead to the development of new chemotherapeutic drugs .

Chemical Sensing

This compound has been used to develop chemical sensors. For instance, derivatives have been utilized in fluorescence and UV–vis titration experiments to detect specific ions in solution, demonstrating its application in analytical chemistry .

Mechanism of Action

Target of Action

Thiophene-based analogs have been found to exhibit a variety of biological effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Mode of Action

Thiophene derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Thiophene derivatives have been found to influence a variety of pathways, leading to diverse downstream effects .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

properties

IUPAC Name |

ethyl 2-(cyclopentanecarbonylamino)-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-2-21-17(20)14-12-9-5-6-10-13(12)22-16(14)18-15(19)11-7-3-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLDZUCVUNWVIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2923453.png)

![2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide](/img/structure/B2923456.png)

![Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B2923461.png)

![2-(7-benzyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2923462.png)

![7-[(E)-but-2-enyl]-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![4-cyano-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2923470.png)